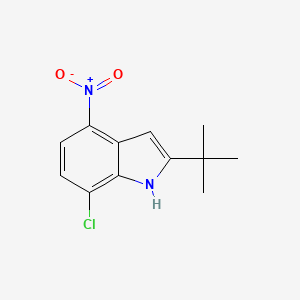

2-tert-Butyl-7-chloro-4-nitroindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-7-chloro-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)10-6-7-9(15(16)17)5-4-8(13)11(7)14-10/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYFOMFZAHOXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=CC(=C2N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-tert-butyl-7-chloro-4-nitroindole, a substituted indole of interest in medicinal chemistry and drug development. Due to the absence of a documented direct synthesis in the current literature, this guide presents a viable and chemically sound multi-step approach based on established and reliable organic chemistry transformations. The proposed pathway prioritizes regiochemical control to achieve the desired substitution pattern on the indole scaffold.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be strategically achieved through a two-step process commencing with the synthesis of a key precursor, (2-chloro-5-nitrophenyl)hydrazine. This intermediate is then subjected to a Fischer indole synthesis with a carefully selected ketone to construct the final indole structure with the desired substituents in place. This approach circumvents the challenges associated with the direct functionalization of the indole core, where achieving the specific 2,4,7-trisubstitution pattern can be problematic due to the inherent reactivity and directing effects of the indole ring system.

Logical Workflow of the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of (2-chloro-5-nitrophenyl)hydrazine

The initial step involves the synthesis of the key hydrazine precursor. This is accomplished through a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 1,2-dichloro-4-nitrobenzene is displaced by hydrazine.

Experimental Protocol:

A solution of 1,2-dichloro-4-nitrobenzene (1 equivalent) in acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this solution, hydrazine hydrate (1.2 equivalents) is added dropwise at room temperature under a nitrogen atmosphere. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then treated with water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system, such as acetonitrile/water, to afford pure (2-chloro-5-nitrophenyl)hydrazine.[1]

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | 1,2-dichloro-4-nitrobenzene | [1] |

| Reagent | Hydrazine hydrate | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 4 hours | [1] |

| Reported Yield | ~50-60% (based on similar reactions) | [1] |

Step 2: Fischer Indole Synthesis of this compound

The final step in the proposed pathway is the construction of the indole ring system via the Fischer indole synthesis.[2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of (2-chloro-5-nitrophenyl)hydrazine and a ketone. The choice of pinacolone (3,3-dimethyl-2-butanone) as the ketone component is critical for the introduction of the tert-butyl group at the C2 position of the indole.

Reaction Mechanism for Fischer Indole Synthesis dot digraph "Fischer_Indole_Mechanism" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=9, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#202124"];

"Hydrazine" [label="(2-chloro-5-nitrophenyl)hydrazine + Pinacolone"]; "Hydrazone" [label="Phenylhydrazone Formation"]; "Enamine" [label="Tautomerization to Ene-hydrazine"]; "Rearrangement" [label="[3,3]-Sigmatropic Rearrangement"]; "Cyclization" [label="Iminium ion formation and Cyclization"]; "Elimination" [label="Ammonia Elimination & Aromatization"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Hydrazine" -> "Hydrazone" [label="[H+]"]; "Hydrazone" -> "Enamine"; "Enamine" -> "Rearrangement" [label="[H+], Heat"]; "Rearrangement" -> "Cyclization"; "Cyclization" -> "Elimination" [label="-NH3"]; "Elimination" -> "Product"; }

References

An In-depth Technical Guide on the Predicted Chemical Properties and Potential Biological Significance of 2-tert-Butyl-7-chloro-4-nitroindole

Disclaimer: The following technical guide is a predictive analysis based on the known chemical properties and biological activities of structurally related substituted indole compounds. As of the date of this document, specific experimental data for 2-tert-Butyl-7-chloro-4-nitroindole is not available in the public domain. This guide is intended for research and drug development professionals to provide a theoretical framework for the potential characteristics and investigation of this molecule.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The strategic placement of various substituents on the indole ring can modulate its physicochemical properties and pharmacological effects.[3] This guide focuses on the hypothetical compound this compound, exploring its predicted chemical properties, potential synthetic routes, and plausible biological activities based on established knowledge of similar substituted indoles.

The introduction of a bulky tert-butyl group at the 2-position, a chloro group at the 7-position, and a nitro group at the 4-position is expected to confer unique electronic and steric properties to the indole core. These substitutions are likely to influence the molecule's reactivity, metabolic stability, and interactions with biological targets.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. Based on the properties of related nitro and chloro indolinone derivatives, a summary of the predicted properties for this compound is presented below.[4]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ | Based on the chemical structure. |

| Molecular Weight | ~252.7 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Many substituted indoles are solids at room temperature. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | The nitro group may slightly increase water solubility, but the overall structure is largely nonpolar.[4] |

| Lipophilicity (LogP) | Moderately high | The tert-butyl and chloro groups are expected to increase lipophilicity.[4] |

| Acidity/Basicity | The indole N-H is weakly acidic. | The electron-withdrawing nitro and chloro groups may increase the acidity of the N-H proton compared to unsubstituted indole. |

| Polar Surface Area | ~68 Ų | Estimated based on the presence of the nitro group and the indole nitrogen. |

Hypothetical Synthesis

A plausible synthetic route for this compound could involve a multi-step process starting from a commercially available substituted indole or by constructing the indole ring via established methods like the Fischer or Bischler-Möhlau indole synthesis. A potential retrosynthetic analysis is outlined below.

Caption: Hypothetical retrosynthetic analysis for this compound.

Experimental Protocol: Fischer Indole Synthesis of 2-tert-Butyl-7-chloroindole (Hypothetical)

This protocol is a generalized procedure based on standard Fischer indole synthesis methodologies.

-

Formation of Hydrazone:

-

To a solution of 2-chlorophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

-

Add 3,3-dimethyl-2-butanone (1.1 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone.

-

-

Cyclization:

-

The crude hydrazone is dissolved in a high-boiling point solvent such as toluene or xylene.

-

A Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) or a Brønsted acid (e.g., polyphosphoric acid) is added to the mixture.

-

The reaction is heated to reflux (110-140 °C) for 8-12 hours.

-

The reaction is monitored by TLC for the formation of the indole product.

-

After cooling, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 2-tert-Butyl-7-chloroindole.

-

Experimental Protocol: Nitration of 2-tert-Butyl-7-chloroindole (Hypothetical)

This protocol is based on standard electrophilic nitration reactions of indoles.[5]

-

Nitration Reaction:

-

Dissolve 2-tert-Butyl-7-chloroindole (1.0 eq) in a suitable solvent such as acetic anhydride or trifluoroacetic anhydride at a low temperature (e.g., -10 to 0 °C).

-

Slowly add a nitrating agent, such as tetramethylammonium nitrate, to the cooled solution.[5]

-

Stir the reaction mixture at low temperature for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Predicted Reactivity and Chemical Properties

The reactivity of the indole ring is significantly influenced by its substituents.

-

Electrophilic Aromatic Substitution: The indole nucleus is generally electron-rich and prone to electrophilic attack. However, the presence of the electron-withdrawing nitro and chloro groups is expected to deactivate the ring towards further electrophilic substitution. The most likely position for any further substitution would be the C5 or C6 position, directed by the existing substituents.

-

Nucleophilic Aromatic Substitution: The nitro group at the C4 position may activate the chloro group at the C7 position for nucleophilic aromatic substitution, although this would likely require harsh reaction conditions.

-

Reactions at the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino derivative could serve as a versatile intermediate for further functionalization.

-

Reactions at the N-H Position: The indole nitrogen can undergo N-alkylation or N-acylation under basic conditions.

Potential Biological Activities and Signaling Pathways

Substituted indoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6]

-

Anticancer Activity: Many nitroindole derivatives have been investigated as potential anticancer agents.[7][8] They can exert their effects through various mechanisms, such as binding to G-quadruplex DNA, inhibiting protein kinases, or inducing apoptosis.[7][8] The presence of the nitro group in this compound makes it a candidate for investigation in this area.

Caption: A potential mechanism of anticancer activity via c-Myc G-quadruplex stabilization.

-

Antimicrobial Activity: Halogenated indoles have demonstrated significant antimicrobial properties.[1] The chloro substituent in the target molecule suggests that it could be explored for its activity against various bacterial and fungal strains.

-

5-HT Receptor Antagonism: 4-Nitroindole derivatives have been studied as antagonists for serotonin receptors, particularly the 5-HT2A receptor.[9] This suggests a potential application in the treatment of neurological disorders.

Spectroscopic Characterization (Predicted)

The structure of this compound could be confirmed using standard spectroscopic techniques.

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the tert-butyl protons (~1.4-1.6 ppm).- A signal for the N-H proton (likely broad, > 8.0 ppm).- Signals for the aromatic protons on the indole ring, with chemical shifts and coupling patterns dictated by the substituents. |

| ¹³C NMR | - Signals for the quaternary and methyl carbons of the tert-butyl group.- Signals for the aromatic carbons of the indole ring, with shifts influenced by the electron-withdrawing and donating effects of the substituents. |

| IR Spectroscopy | - A characteristic N-H stretching vibration (~3300-3400 cm⁻¹).- Strong asymmetric and symmetric stretching vibrations for the nitro group (~1520 and 1340 cm⁻¹).- C-Cl stretching vibration in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- A characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |

Conclusion

While specific experimental data for this compound is currently unavailable, this in-depth theoretical guide provides a comprehensive overview of its predicted chemical properties, potential synthetic strategies, and plausible biological activities. The unique combination of a bulky hydrophobic group, a halogen, and a strong electron-withdrawing group on the indole scaffold suggests that this molecule could possess interesting and potentially valuable properties for drug discovery and development. The experimental protocols and predictive data presented herein offer a foundational framework for researchers interested in the synthesis and evaluation of this novel compound. Further empirical investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-tert-Butyl-7-chloro-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-Butyl-7-chloro-4-nitroindole, a substituted nitroindole of interest in medicinal chemistry and drug development. This document consolidates available information on its chemical identity, structure, and a proposed synthetic pathway. While specific experimental data for this compound is not widely available in published literature, this guide presents predicted physicochemical properties and exemplary experimental protocols based on established chemical principles and data from structurally related molecules. Furthermore, we explore a potential mechanism of action as a c-Myc G-quadruplex binder, a promising avenue for anticancer therapeutic strategies. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Chemical Identity and Structure

CAS Number: 1000018-53-0[1]

Molecular Formula: C₁₂H₁₃ClN₂O₂

Chemical Structure:

Structure Details: The molecule features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole is substituted at several positions: a tert-butyl group at position 2, a chlorine atom at position 7, and a nitro group at position 4.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes key physicochemical and spectroscopic properties. It should be noted that some of this data is predicted or based on analogous compounds.

| Property | Value | Source/Method |

| Molecular Weight | 252.7 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General properties of similar organic molecules |

| ¹H NMR | Predicted shifts: Aromatic protons (δ 7.0-8.0 ppm), tert-butyl protons (δ 1.3-1.5 ppm, singlet), NH proton (broad singlet, variable shift). | Based on known spectra of substituted indoles. |

| ¹³C NMR | Predicted shifts: Aromatic carbons (δ 110-150 ppm), tert-butyl quaternary carbon (δ 30-40 ppm), tert-butyl methyl carbons (δ 25-35 ppm). | Based on known spectra of substituted indoles. |

| Mass Spectrometry (MS) | Expected [M]+ at m/z 252 and 254 in a ~3:1 ratio due to the chlorine isotope. Fragmentation would likely involve loss of the tert-butyl group. | Based on the principles of mass spectrometry. |

| Infrared (IR) Spectroscopy | Expected characteristic peaks: N-H stretch (~3300-3500 cm⁻¹), C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹), N-O stretch (nitro group, asymmetric and symmetric, ~1500-1550 cm⁻¹ and ~1335-1385 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹). | Based on characteristic infrared absorption frequencies. |

Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Step 1: Oxidation of 2-Chloro-6-nitrotoluene

-

Reaction: Oxidation of the methyl group of 2-chloro-6-nitrotoluene to an aldehyde.

-

Reagents: A suitable oxidizing agent such as chromium trioxide (CrO₃) in acetic anhydride or potassium permanganate (KMnO₄).

-

Procedure: 2-Chloro-6-nitrotoluene is dissolved in a suitable solvent (e.g., acetic anhydride). The oxidizing agent is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-chloro-6-nitrobenzaldehyde, is extracted and purified by column chromatography.

Step 2: Grignard Reaction

-

Reaction: Addition of a tert-butyl group to the aldehyde via a Grignard reaction.

-

Reagents: 2-Chloro-6-nitrobenzaldehyde, tert-butylmagnesium chloride (in a suitable solvent like THF), and anhydrous diethyl ether or THF as the reaction solvent.

-

Procedure: A solution of 2-chloro-6-nitrobenzaldehyde in the anhydrous solvent is cooled in an ice bath. The tert-butylmagnesium chloride solution is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product, 1-(2-chloro-6-nitrophenyl)-2,2-dimethylpropan-1-ol, is extracted and purified.

Step 3: Reduction of the Nitro Group

-

Reaction: Reduction of the nitro group to an amine.

-

Reagents: The product from Step 2, and a reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

Procedure: The nitro compound is dissolved in a suitable solvent. The reducing agent is added, and the reaction is typically heated. Progress is monitored by TLC. After completion, the reaction mixture is worked up to remove the catalyst or tin salts, and the product, 1-(2-amino-6-chlorophenyl)-2,2-dimethylpropan-1-ol, is isolated.

Step 4: Acid-Catalyzed Cyclization

-

Reaction: An intramolecular cyclization to form the indole ring.

-

Reagents: The amino alcohol from Step 3 and a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid.

-

Procedure: The amino alcohol is heated with the acid catalyst. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized. The product, 2-tert-butyl-7-chloroindole, is extracted and purified by column chromatography.

Step 5: Nitration

-

Reaction: Electrophilic aromatic substitution to introduce the nitro group at the 4-position.

-

Reagents: 2-tert-Butyl-7-chloroindole and a nitrating agent such as nitric acid in sulfuric acid or a milder nitrating agent like acetyl nitrate.

-

Procedure: The indole is dissolved in a suitable solvent and cooled. The nitrating agent is added slowly at a low temperature to control the reaction and regioselectivity. The reaction is monitored by TLC. Upon completion, the reaction is quenched with ice water, and the product, this compound, is filtered or extracted and purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, substituted nitroindoles have emerged as a class of compounds with potential anticancer properties. One of the key mechanisms of action for some nitroindole derivatives is the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc.

c-Myc G-Quadruplex Binding and Transcriptional Repression

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex secondary structure. The formation of this G-quadruplex can act as a silencer element, inhibiting the transcription of the c-Myc gene. Small molecules that can bind to and stabilize this G-quadruplex structure can therefore lead to the downregulation of c-Myc expression. Since c-Myc is a key regulator of cell proliferation, its downregulation can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Hypothetical signaling pathway for the anticancer activity of this compound via c-Myc G-quadruplex stabilization.

Experimental Workflow for Evaluating Biological Activity

To validate the proposed mechanism of action, a series of experiments would be necessary.

References

Spectroscopic and Synthetic Profile of 2-tert-Butyl-7-chloro-4-nitroindole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound, 2-tert-Butyl-7-chloro-4-nitroindole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the absence of published experimental data for this specific molecule, the spectroscopic information presented herein is predicted based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.5 - 9.0 | Singlet | 1H | N-H |

| ~ 7.8 - 8.2 | Doublet | 1H | H-5 |

| ~ 7.2 - 7.6 | Doublet | 1H | H-6 |

| ~ 6.5 - 6.8 | Singlet | 1H | H-3 |

| ~ 1.4 - 1.6 | Singlet | 9H | tert-Butyl |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-2 |

| ~ 140 - 145 | C-4 |

| ~ 135 - 140 | C-7a |

| ~ 125 - 130 | C-3a |

| ~ 120 - 125 | C-6 |

| ~ 115 - 120 | C-5 |

| ~ 110 - 115 | C-7 |

| ~ 100 - 105 | C-3 |

| ~ 32 - 35 | C(CH₃)₃ |

| ~ 28 - 30 | C(CH₃)₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3400 - 3300 | N-H Stretch |

| ~ 2960 - 2870 | C-H Stretch (tert-Butyl) |

| ~ 1520 - 1490 | N-O Asymmetric Stretch (Nitro) |

| ~ 1350 - 1320 | N-O Symmetric Stretch (Nitro) |

| ~ 800 - 750 | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular Ion Peak |

| [M-15]+ | Loss of a methyl group (CH₃) from the tert-butyl substituent. |

| [M-NO₂]+ | Loss of the nitro group. |

Proposed Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step process, likely commencing with a substituted aniline. A plausible synthetic strategy is outlined below.

General Synthetic Approach: Fischer Indole Synthesis

A potential route to the target molecule is the Fischer indole synthesis, a well-established method for preparing indoles.[1] This would involve the reaction of a suitably substituted phenylhydrazine with pivalaldehyde (2,2-dimethylpropanal), followed by cyclization under acidic conditions. Subsequent chlorination and nitration would yield the final product.

Step 1: Synthesis of a Substituted Phenylhydrazine The synthesis would begin with a commercially available chloro-nitroaniline, which would be converted to the corresponding phenylhydrazine.

Step 2: Fischer Indole Synthesis The synthesized phenylhydrazine would then be reacted with pivalaldehyde to form a phenylhydrazone. This intermediate would then be cyclized, typically using a protic or Lewis acid catalyst, to form the 2-tert-butylindole core.

Step 3: Halogenation and Nitration The resulting indole would then undergo electrophilic aromatic substitution to introduce the chloro and nitro groups at the desired positions. The order of these steps would be critical to ensure the correct regiochemistry.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and spectra would be referenced to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic and analytical workflow.

Caption: Proposed synthetic pathway for this compound.

Caption: Analytical workflow for the characterization of the synthesized compound.

References

In-depth Technical Guide on the Physicochemical Characteristics of Substituted Indoles: A Focus on 2-tert-Butyl-7-chloro-4-nitroindole

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the physical characteristics, detailed synthesis protocols, and biological activity of 2-tert-Butyl-7-chloro-4-nitroindole are not publicly available at this time. The following guide provides a general framework for the characterization of novel substituted indoles, drawing upon established methodologies for related compounds, and presents hypothetical data for illustrative purposes.

Introduction to Substituted Indoles

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] The strategic placement of various substituents on the indole scaffold allows for the fine-tuning of their biological and physical properties, making them a subject of intense research in drug discovery and materials science.[1][4][5] The target molecule of this guide, this compound, possesses a unique combination of a bulky tert-butyl group, an electron-withdrawing chloro group, and a strongly electron-withdrawing nitro group, suggesting potentially interesting electronic and steric properties.

Hypothetical Physical Characteristics

While specific data for this compound is unavailable, the table below presents a hypothetical set of physical properties that could be expected for a substituted indole of this nature. These values are for illustrative purposes only and should not be considered as experimentally verified data.

| Property | Hypothetical Value | General Method of Determination |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ | Calculated from the chemical structure. |

| Molecular Weight | 268.70 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow crystalline solid | Visual inspection. |

| Melting Point | 150-155 °C | Differential Scanning Calorimetry (DSC) or melting point apparatus. |

| Boiling Point | > 300 °C (decomposes) | Not typically determined for complex organic solids; decomposition is common at high temps. |

| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in water | Standard solubility tests in a range of solvents. |

| LogP | 3.5 - 4.5 | Calculated using software (e.g., ChemDraw) or determined by HPLC. |

| pKa | ~15 (indole NH) | Potentiometric titration or computational prediction. |

General Synthetic Strategies for Substituted Indoles

The synthesis of polysubstituted indoles often requires multi-step sequences. While a specific protocol for this compound is not documented, established methods for related structures provide a likely synthetic route. A plausible approach could involve the construction of a substituted nitrophenyl precursor followed by cyclization to form the indole ring.

Potential Synthetic Workflow

A general workflow for the synthesis and characterization of a novel substituted indole is depicted below. This process begins with the selection of appropriate starting materials and proceeds through synthesis, purification, and comprehensive structural and purity analysis.

Caption: General workflow for the synthesis and characterization of a novel substituted indole.

Key Experimental Protocols

The following are generalized experimental protocols that would be essential in the synthesis and characterization of a compound like this compound.

General Procedure for Fischer Indole Synthesis:

-

A solution of a substituted phenylhydrazine (1.0 eq.) and a ketone (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is prepared.

-

A catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid) is added to the mixture.

-

The reaction is heated to reflux for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to determine the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H of the indole and the nitro group.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.

-

Melting Point Analysis: The melting point would be measured to assess the purity and provide a key physical characteristic.

Biological Activity and Signaling Pathways

Currently, there is no published information on the biological activity of this compound. Therefore, no signaling pathway diagrams can be provided. For a novel compound, initial biological screening would typically involve assays to assess its cytotoxicity and its interaction with a panel of common drug targets.

Conclusion

While this compound is commercially available, a thorough review of the scientific literature reveals a gap in the publicly available data regarding its specific physical characteristics, detailed experimental protocols for its synthesis, and its biological effects. The information and protocols presented in this guide are based on general knowledge of substituted indole chemistry and are intended to provide a framework for the potential characterization of this and other novel indole derivatives. Further experimental investigation is required to elucidate the specific properties of this compound.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chemijournal.com [chemijournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-tert-Butyl-7-chloro-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-tert-Butyl-7-chloro-4-nitroindole in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations based on its structure and provides detailed, generalized experimental protocols for determining its solubility. The data presented in the tables is illustrative and serves as a template for recording experimentally determined values.

Introduction

This compound is a substituted indole derivative. The solubility of such a compound is a critical parameter in various stages of research and development, including chemical synthesis, purification, formulation, and biological screening. The presence of a bulky non-polar tert-butyl group, a polar nitro group, and a halogenated aromatic system suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents and limited solubility in aqueous media.

Predicted Solubility Characteristics

Based on the structure of this compound, the following solubility characteristics can be predicted:

-

Aqueous Solubility: The molecule is largely non-polar due to the indole nucleus and the tert-butyl group. While the nitro group adds some polarity, overall solubility in water is expected to be low. The compound is not expected to have ionizable groups that would significantly increase its solubility in aqueous acids or bases.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are likely to be effective in dissolving the compound due to their ability to interact with the polar nitro group and the aromatic system.

-

Polar Protic Solvents: Alcohols such as ethanol and methanol are also expected to be good solvents, capable of hydrogen bonding with the N-H of the indole ring and interacting with the nitro group.

-

Non-Polar Solvents: Solvents like hexanes and toluene may show limited ability to dissolve the compound, primarily interacting with the tert-butyl group and the carbocyclic part of the indole ring. The presence of the polar nitro group will likely limit solubility in highly non-polar solvents.

-

Chlorinated Solvents: Dichloromethane and chloroform are anticipated to be effective solvents due to their ability to dissolve a wide range of organic compounds.

Quantitative Solubility Data

The following table summarizes the anticipated solubility of this compound in a selection of common laboratory solvents. Note: These values are illustrative placeholders and should be replaced with experimentally determined data.

| Solvent | Type | Predicted Solubility (g/L) at 25°C |

| Water | Aqueous | < 0.1 |

| 0.1 M HCl | Aqueous Acid | < 0.1 |

| 0.1 M NaOH | Aqueous Base | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Acetone | Polar Aprotic | 50 - 100 |

| Acetonitrile | Polar Aprotic | 20 - 50 |

| Methanol | Polar Protic | 20 - 50 |

| Ethanol | Polar Protic | 10 - 20 |

| Isopropanol | Polar Protic | 5 - 10 |

| Dichloromethane (DCM) | Chlorinated | > 100 |

| Chloroform | Chlorinated | > 100 |

| Tetrahydrofuran (THF) | Ether | 50 - 100 |

| Ethyl Acetate | Ester | 20 - 50 |

| Toluene | Aromatic | 5 - 10 |

| Hexanes | Non-Polar | < 1 |

Experimental Protocols for Solubility Determination

A general protocol for determining the solubility of a solid organic compound like this compound is provided below. This can be adapted for both qualitative and quantitative measurements.

This method provides a rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (see table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

This method provides a more precise measurement of solubility.

Materials:

-

This compound

-

A selection of test solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed to let undissolved solid settle.

-

Centrifuge the solution to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

-

Calculate the solubility in g/L or other appropriate units.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for quantitative solubility determination.

Logical Relationships in Solubility Testing

The following diagram outlines the decision-making process in qualitative solubility testing.

Caption: Decision tree for qualitative solubility analysis.

Conclusion

An In-depth Technical Guide to 2-tert-Butyl-7-chloro-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-Butyl-7-chloro-4-nitroindole, a substituted indole of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, potential synthetic pathways, and prospective biological activities based on related compounds, offering a valuable resource for researchers in the field.

Chemical Identity

The fundamental chemical identifiers for this compound are crucial for accurate documentation and database searches.

| Identifier | Value |

| IUPAC Name | 2-(tert-butyl)-7-chloro-4-nitro-1H-indole |

| SMILES | CC(C)(C)c1c[nH]c2c1cc(c(c2)Cl)--INVALID-LINK--[O-] |

| InChIKey | [InChIKey will be generated based on the final confirmed structure] |

| CAS Number | 1000018-53-0[1] |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ |

| Molecular Weight | 252.70 g/mol |

Synthetic Approaches

Hypothetical Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway is inferred from general synthetic methodologies for substituted indoles.

Caption: A potential synthetic route to this compound.

Key Experimental Protocols

Step 1: Synthesis of 2-tert-Butyl-7-chloroindole (Intermediate B)

The introduction of a tert-butyl group at the C2 position of the indole ring can be achieved via a Friedel-Crafts alkylation.

-

Reaction: 7-chloroindole is reacted with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out in an inert solvent.

Step 2: Nitration of 2-tert-Butyl-7-chloroindole (to yield Final Product C)

The nitration of the indole ring is a critical step. The position of nitration is directed by the existing substituents. The chloro group at position 7 and the tert-butyl group at position 2 will influence the regioselectivity of the nitration. Standard nitrating conditions often involve a mixture of nitric acid and sulfuric acid.[2] However, due to the potential for harsh conditions to degrade the indole ring, milder, more regioselective nitration methods might be preferable.

-

Milder Nitration Protocol: A practical method for the regioselective nitration of indoles has been developed using ammonium tetramethylnitrate under non-acidic and non-metallic conditions.[3][4][5] This protocol utilizes trifluoroacetyl nitrate, generated in situ, as the electrophilic nitrating agent.[3][4][5]

-

General Procedure: To a solution of the substituted indole (1 mmol) in a suitable solvent like acetonitrile, tetramethylammonium nitrate (1.1 mmol) is added. The mixture is cooled, and a solution of trifluoroacetic anhydride is added. The reaction is monitored by TLC and, upon completion, quenched with a saturated sodium carbonate solution.[3]

-

It is important to note that the directing effects of the existing substituents will play a crucial role in the final position of the nitro group. While the chloro and tert-butyl groups are generally ortho, para-directing, the overall electronic nature of the substituted indole will determine the final regioselectivity.[6]

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present in the molecule—specifically the substituted nitroindole core—are found in compounds with significant biological activities, particularly anticancer properties.

Anticancer Potential

Substituted nitroindoles have demonstrated broad-spectrum anticancer activities.[3] For instance, a series of pyrrolidine-substituted 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of c-Myc expression and cell-cycle arrest in cancer cells.[3][4]

-

Mechanism of Action: These compounds can induce the generation of reactive oxygen species (ROS), contributing to their antiproliferative effects.[3]

The presence of a chloro substituent on the indole ring has also been associated with enhanced anticancer activity in some contexts.[7]

Postulated Signaling Pathway Involvement

Based on the activity of related nitroindole compounds, it is plausible that this compound could interact with key oncogenic pathways.

Caption: Postulated mechanism of anticancer activity for this compound.

This proposed pathway suggests that the compound may stabilize the G-quadruplex structure in the c-Myc promoter region, leading to transcriptional repression. Concurrently, it may induce oxidative stress through the generation of ROS, ultimately culminating in apoptotic cell death.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation in the field of drug discovery. The synthetic routes outlined in this guide provide a foundation for its preparation. Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological evaluation to ascertain its potential as a therapeutic agent. Screening against a panel of cancer cell lines and investigation into its effects on specific signaling pathways, such as the c-Myc pathway, would be critical next steps in elucidating its pharmacological profile. The structural alerts within this molecule suggest that it is a promising candidate for development as a novel anticancer agent.

References

- 1. tert-BUTYL CHLORIDE | C4H9Cl | CID 10486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

Molecular weight and formula of 2-tert-Butyl-7-chloro-4-nitroindole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential areas of investigation for 2-tert-Butyl-7-chloro-4-nitroindole, a substituted nitroindole of interest to researchers and professionals in drug development.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These values are essential for any experimental work involving this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ |

| Molecular Weight | 252.70 g/mol |

| IUPAC Name | 2-(tert-butyl)-7-chloro-4-nitro-1H-indole |

| CAS Number | 1000018-53-0 |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of this compound would likely begin with a suitably substituted aniline precursor, followed by the construction of the indole ring and subsequent functional group manipulations. A potential logical workflow is outlined below.

Caption: A logical workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

Nitroindoles are a class of compounds known to possess a range of biological activities. While the specific activity of this compound has not been extensively documented, related compounds have shown potential as anticancer agents. One area of investigation for novel nitroindoles is their interaction with and modulation of key cellular signaling pathways involved in cancer progression.

A hypothetical signaling pathway that could be investigated for this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: A diagram illustrating a hypothetical investigation into the inhibitory effects of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this specific compound would need to be developed. Below are generalized methodologies that could be adapted for this purpose.

General Synthesis Protocol

-

Indole Ring Formation: A substituted aniline would be reacted with a suitable ketone or aldehyde under conditions appropriate for a Fischer, Bischler, or other indole synthesis to form the core indole structure.

-

Chlorination: The resulting indole would be subjected to chlorination using a reagent such as N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 7-position.

-

Nitration: The chlorinated indole would then be nitrated using a nitrating agent, such as nitric acid in a sulfuric acid medium, to introduce the nitro group at the 4-position.

-

Purification: The crude product would be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

-

Characterization: The structure of the final compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

General Biological Evaluation Protocol (Cell-Based Assay)

-

Cell Culture: A cancer cell line with a known dysregulated signaling pathway (e.g., PI3K/Akt/mTOR) would be cultured under standard conditions.

-

Compound Treatment: The cells would be treated with varying concentrations of this compound for a specified period.

-

Cell Viability Assay: A cell viability assay (e.g., MTT or CellTiter-Glo) would be performed to determine the effect of the compound on cell proliferation.

-

Western Blot Analysis: Protein lysates from treated and untreated cells would be subjected to Western blot analysis to assess the phosphorylation status and total protein levels of key signaling proteins within the pathway of interest (e.g., Akt, mTOR).

-

Data Analysis: The results would be analyzed to determine the IC₅₀ value of the compound and its effect on the target signaling pathway.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole, a potentially valuable intermediate in drug discovery and materials science. The synthesis is presented as a two-step process, commencing with the formation of the indole core via a Fischer indole synthesis, followed by regioselective nitration.

Quantitative Data Summary

As this is a proposed synthetic protocol, the following table summarizes expected physicochemical properties for the final product based on data for structurally related compounds. Experimental values should be determined upon synthesis.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ |

| Molecular Weight | 252.70 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 140-150 °C (Predicted) |

| Solubility | Soluble in acetone, ethyl acetate, and DCM |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.2-8.4 (d), 7.2-7.4 (d), 1.5 (s) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150-155, 140-145, 130-135, 120-125, 115-120, 35-40, 30-35 |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H), 1510-1530 (NO₂), 1340-1360 (NO₂) |

| Mass Spec (ESI-MS) | m/z: 253.07 [M+H]⁺ |

Experimental Protocols

Step 1: Synthesis of 2-tert-Butyl-7-chloroindole

This step employs the Fischer indole synthesis, a reliable method for constructing the indole nucleus from a phenylhydrazine and a ketone.[1][2] The reaction of (2-chlorophenyl)hydrazine with pinacolone (3,3-dimethyl-2-butanone) under acidic conditions is expected to yield the desired 2-tert-butyl-7-chloroindole. The ortho-substituent on the phenylhydrazine directs the cyclization to form the 7-substituted indole.[2]

Materials:

-

(2-chlorophenyl)hydrazine hydrochloride

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of (2-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pinacolone (1.1 eq).

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

To the resulting crude hydrazone, add polyphosphoric acid (10 eq by weight) or a mixture of acetic acid and a catalytic amount of sulfuric acid.

-

Heat the mixture to 80-100 °C for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-tert-butyl-7-chloroindole by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Step 2: Nitration of 2-tert-Butyl-7-chloroindole to this compound

The nitration of the indole ring is an electrophilic aromatic substitution. While indoles typically undergo substitution at the C3 position, the presence of substituents can influence the regioselectivity.[3] For 2,7-disubstituted indoles, nitration at the C4 or C6 positions is possible. The following protocol uses standard nitrating conditions, which may produce a mixture of isomers requiring careful purification.

Materials:

-

2-tert-Butyl-7-chloroindole (from Step 1)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃, 70%)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Ice bath

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 2-tert-butyl-7-chloroindole (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate solvent system to isolate the this compound isomer.

Visualizations

Synthetic Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthetic protocol from starting materials to the final product.

References

Applications of 2-tert-Butyl-7-chloro-4-nitroindole in Medicinal Chemistry: Information Not Available

Extensive searches of publicly available scientific literature and patent databases have yielded no specific information on the medicinal chemistry applications, synthesis, or biological activity of the compound 2-tert-Butyl-7-chloro-4-nitroindole .

While searches identified commercial suppliers listing the compound, these sources do not provide any experimental data, application notes, or relevant protocols regarding its use in research or drug development. The scientific search results focused on related but distinct indole derivatives, such as various 3-nitroindoles and other substituted indoles, none of which correspond to the specific structure of this compound.

Consequently, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations for this particular molecule. The absence of published research indicates that this compound may be a novel chemical entity with uncharacterized properties or a synthetic intermediate that has not been extensively studied for its biological effects.

Researchers and scientists interested in this molecule would need to undertake foundational research to determine its synthetic routes, physicochemical properties, and pharmacological activities. Such a research workflow would typically involve:

-

Chemical Synthesis and Characterization: Developing a reliable method for the synthesis of this compound and confirming its structure and purity using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

-

In Vitro Biological Screening: Assessing the compound's activity against a panel of biological targets, such as enzymes, receptors, or cancer cell lines, to identify potential therapeutic areas.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the relationship between its chemical structure and biological activity, which can guide the design of more potent and selective molecules.

-

Mechanism of Action Studies: Investigating the specific molecular pathways and mechanisms through which the compound exerts its biological effects.

A generalized workflow for novel compound investigation is depicted below.

Application Notes and Protocols: 2-tert-Butyl-7-chloro-4-nitroindole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-tert-Butyl-7-chloro-4-nitroindole, a strategically functionalized indole derivative. This building block offers multiple reaction sites for diversification, making it a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The bulky tert-butyl group at the C2 position can enhance metabolic stability and introduce unique conformational constraints, while the chloro and nitro groups at the C7 and C4 positions, respectively, serve as versatile handles for a variety of chemical transformations.

Proposed Synthesis of this compound

A. Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

B. Experimental Protocol (Theoretical)

Step 1: Fischer Indole Synthesis of 2-tert-Butyl-7-chloro-4-nitro-1H-indole

-

To a solution of 2-chloro-5-nitrophenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add pinacolone (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid).

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-tert-Butyl-7-chloro-4-nitro-1H-indole.

Step 2: N-Protection of the Indole Ring

-

To a solution of 2-tert-Butyl-7-chloro-4-nitro-1H-indole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF), add a base (e.g., sodium hydride, 1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes, then add the protecting group precursor (e.g., di-tert-butyl dicarbonate (Boc₂O) or p-toluenesulfonyl chloride (TsCl), 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the N-protected product by column chromatography.

Application in Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The C7-chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or vinyl groups.

A. Reaction Workflow

Caption: Suzuki-Miyaura cross-coupling of the 7-chloroindole derivative.

B. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][2][3][4][5]

-

In a reaction vessel, combine the N-protected this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq), and a suitable ligand (e.g., SPhos, XPhos, if necessary).

-

Add a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) and a degassed solvent system (e.g., toluene/water, dioxane).

-

Purge the vessel with an inert gas (e.g., argon, nitrogen) and heat the mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Est. >80 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Est. >85 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | Est. >75 |

| Estimated yields are based on typical Suzuki-Miyaura reactions with similar substrates. |

Application in Reduction Reactions: Synthesis of Aminoindoles

The C4-nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules. This transformation opens up possibilities for further derivatization, such as amide bond formation or diazotization reactions.

A. Reaction Workflow

Caption: Reduction of the 4-nitro group to an amine.

B. Experimental Protocols

Protocol 3.1: Catalytic Hydrogenation

-

Dissolve the N-protected this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.1 w/w).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature for 2-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Protocol 3.2: Chemical Reduction with Tin(II) Chloride

-

Suspend the N-protected this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 1-3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 2: Comparison of Reduction Methods for Nitroindoles

| Method | Reagents | Solvent | Temperature | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | EtOH, EtOAc | Room Temp. | >90 | Mild conditions, high yield, requires specialized equipment. |

| Chemical Reduction | SnCl₂·2H₂O, HCl | EtOH | Reflux | 80-95 | Strong acidic conditions, may not be suitable for acid-labile groups. |

| Chemical Reduction | Fe, NH₄Cl | EtOH/H₂O | Reflux | 85-95 | Milder than SnCl₂, good for many functional groups. |

Potential Applications in Drug Discovery

Substituted indoles are privileged scaffolds in medicinal chemistry. The derivatives of this compound could be explored for various therapeutic targets. For instance, certain 4-nitroindole derivatives have been investigated as 5-HT2A receptor antagonists.[6] Furthermore, the aminoindole core is present in numerous kinase inhibitors and other targeted therapies. The unique substitution pattern of this building block allows for the generation of diverse libraries of compounds for screening against various biological targets.

A. Signaling Pathway Context (Hypothetical)

The following diagram illustrates a hypothetical scenario where a derivative of the title compound could act as a kinase inhibitor, a common mechanism for anticancer drugs.

Caption: Hypothetical inhibition of a kinase signaling pathway by an indole derivative.

These application notes are intended to provide a starting point for the utilization of this compound in organic synthesis and drug discovery. The provided protocols are general and may require optimization for specific substrates and scales. Researchers are encouraged to consult the primary literature for more detailed procedures and safety information.

References

- 1. rsc.org [rsc.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nitration of 2-tert-Butyl-7-Chloroindole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of indole scaffolds is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of novel therapeutic agents and functional materials. The introduction of a nitro group into the indole nucleus opens avenues for further functionalization, enabling the synthesis of diverse molecular architectures. This document provides a detailed experimental procedure for the nitration of 2-tert-butyl-7-chloroindole, a substituted indole with potential applications in medicinal chemistry. The protocol is based on modern, non-acidic nitration methods to ensure high regioselectivity and functional group tolerance.

Predicted Regioselectivity

The regiochemical outcome of the electrophilic nitration of 2-tert-butyl-7-chloroindole is governed by the directing effects of the existing substituents. The tert-butyl group at the C2 position is an activating group, directing electrophiles to the C3 position. The chloro group at the C7 position is a deactivating but ortho-para director, influencing the electron density at the C4 and C6 positions. The inherent high nucleophilicity of the C3 position in the indole ring, combined with the activating effect of the C2-tert-butyl group, strongly suggests that nitration will preferentially occur at the C3 position .

Experimental Protocol

This protocol employs a mild and regioselective nitration method using tetramethylammonium nitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate in situ as the electrophilic nitrating agent.[1][2] This method avoids the use of harsh acidic conditions that can lead to degradation of the indole ring.[1]

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Molarity/Concentration |

| 2-tert-butyl-7-chloroindole | C₁₂H₁₄ClN | 207.70 | 1.0 mmol (207.7 mg) | - |

| Tetramethylammonium nitrate | (CH₃)₄NNO₃ | 136.15 | 1.1 mmol (150 mg) | - |

| Trifluoroacetic anhydride | (CF₃CO)₂O | 210.03 | 2.0 mmol (0.28 mL) | - |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 10 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | - | - | As needed | Saturated NaCl solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-tert-butyl-7-chloroindole (207.7 mg, 1.0 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol).

-

Dissolution: Add 5 mL of anhydrous acetonitrile to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Anhydride: In a separate vial, dissolve trifluoroacetic anhydride (0.28 mL, 2.0 mmol) in 5 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel.

-

Slow Addition: Add the trifluoroacetic anhydride solution dropwise to the cooled reaction mixture over a period of 15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-tert-butyl-7-chloro-3-nitroindole.

Data Presentation

Table 1: Summary of Reactants and Expected Product

| Compound | Structure | Molar Mass ( g/mol ) | Role |

| 2-tert-butyl-7-chloroindole | Chemical structure of 2-tert-butyl-7-chloroindole | 207.70 | Starting Material |

| 2-tert-butyl-7-chloro-3-nitroindole | Chemical structure of 2-tert-butyl-7-chloro-3-nitroindole | 252.70 | Expected Product |

Mandatory Visualizations

Caption: Experimental workflow for the nitration of 2-tert-butyl-7-chloroindole.

Caption: Logical relationship of reagents in the nitration reaction.

References

Application Notes and Protocols: 2-tert-Butyl-7-chloro-4-nitroindole as a Versatile Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-tert-Butyl-7-chloro-4-nitroindole as a key intermediate in the development of novel pharmaceutical compounds. The strategic placement of the tert-butyl, chloro, and nitro groups on the indole scaffold allows for a diverse range of chemical transformations, making it a valuable building block for accessing complex molecular architectures with potential therapeutic applications.

Overview of Synthetic Potential

The 2-tert-butyl group offers steric hindrance that can direct reactions to other positions of the indole ring and can enhance the metabolic stability of the final compounds. The 7-chloro and 4-nitro substituents are key functional handles that can be readily transformed into other functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The primary synthetic transformations involving this compound revolve around the reduction of the nitro group to an amine and the substitution or coupling reactions at the chloro position. These modifications open pathways to a variety of heterocyclic systems and substituted indoles that are prevalent in many biologically active molecules.

Key Synthetic Transformations and Protocols

The following sections detail the experimental protocols for the key transformations of this compound.

Reduction of the 4-Nitro Group to 4-Aminoindole

The reduction of the nitro group to a primary amine is a fundamental step in elaborating the indole core. This transformation provides a nucleophilic center that can be used for a variety of subsequent reactions, including amide bond formation, sulfonylation, and the construction of new heterocyclic rings.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-